Bis(ethylbenzene)molybdenum

Description

The exact mass of the compound this compound [mixture of (C2H5)xC6H6-x where x = 0-4)] is 310.061904 g/mol and the complexity rating of the compound is 51.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

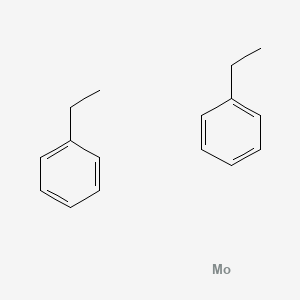

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethylbenzene;molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10.Mo/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMJULNQFSGMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Mo] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Mo | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32877-00-2 | |

| Record name | Bis[(1,2,3,4,5,6-η)-ethylbenzene]molybdenum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32877-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(ethylbenzene)molybdenum mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a New Bond: A Technical History of Bis(arene)molybdenum Complexes

A comprehensive guide for researchers on the discovery, synthesis, and structural characterization of bis(arene)molybdenum sandwich compounds, from the pioneering days of organometallic chemistry to modern synthetic methodologies.

Executive Summary

The discovery of bis(arene)molybdenum complexes marked a pivotal moment in organometallic chemistry, extending the revolutionary "sandwich" concept beyond ferrocene (B1249389) to other transition metals and neutral arene ligands. This technical guide traces the historical milestones, from the seminal synthesis of bis(benzene)molybdenum by Ernst Otto Fischer and H. O. Stahl in 1956 to the development of diverse synthetic routes. We provide an in-depth analysis of the three primary synthetic methodologies—the Fischer-Hafner synthesis, Metal Vapor Synthesis (MVS), and Arene Metathesis—complete with a detailed experimental protocol for the classic Fischer-Hafner method. Key quantitative structural data are summarized, and logical workflows are visualized to provide researchers and drug development professionals with a thorough understanding of this important class of organometallic compounds.

A New Frontier in Organometallic Chemistry: Historical Context and Discovery

The field of organometallic chemistry was irrevocably transformed by the discovery of ferrocene in 1951 and the subsequent proposal of its sandwich structure. This incited a flurry of research, with chemists aiming to extend the concept to other metals and ligands. A leading figure in this new era was Ernst Otto Fischer, who, along with his student Walter Hafner, successfully synthesized the chromium analogue, bis(benzene)chromium, in 1955.[1] This was achieved via a method that would become known as the Fischer-Hafner synthesis, a reductive Friedel-Crafts reaction.

Building on this success, E. O. Fischer and H. O. Stahl reported the synthesis of the first bis(arene)molybdenum complex, bis(η⁶-benzene)molybdenum, in 1956.[2] This discovery was significant as it confirmed that the formation of sandwich compounds with neutral six-membered aromatic rings was not limited to chromium. The green, crystalline, and sublimable bis(benzene)molybdenum provided further evidence for the versatility of transition metals in forming π-complexes with arenes.[1] Fischer's extensive and pioneering work in the field of organometallic sandwich compounds, including these discoveries, was recognized with the Nobel Prize in Chemistry in 1973.

Synthetic Methodologies

Three primary methods have been established for the synthesis of bis(arene)molybdenum complexes. The choice of method often depends on the nature of the arene's substituents and the desired scale of the reaction.

Fischer-Hafner Synthesis (Reductive Friedel-Crafts)

This is the original, classic method for preparing bis(arene)metal complexes.[3] It involves the reaction of a molybdenum salt, typically molybdenum(V) chloride (MoCl₅), with the desired arene, which also acts as the solvent. An aluminum halide, such as aluminum chloride (AlCl₃), is used as a Lewis acid catalyst, and aluminum powder serves as the reducing agent.

The reaction proceeds in two stages. First, the reductive Friedel-Crafts reaction forms a cationic complex, [Mo(η⁶-arene)₂]⁺. In the second stage, this cation is reduced to the neutral, 18-electron bis(arene)molybdenum(0) complex upon hydrolysis and treatment with a reducing agent like dithionite (B78146).

Limitations : A significant drawback of the Fischer-Hafner synthesis is its use of harsh Friedel-Crafts conditions. This limits its applicability to arenes that are robust and lack sensitive functional groups, such as benzene (B151609), toluene, and mesitylene.[2] Arenes with substituents that can react with AlCl₃ cannot be used.

Metal Vapor Synthesis (MVS)

Developed as a milder alternative, Metal Vapor Synthesis involves the co-condensation of molybdenum metal vapor with the vapor of the arene ligand at low temperatures (typically 77 K, liquid nitrogen).[2][4] This technique avoids harsh reagents and solvents, making it suitable for a much wider range of arenes, including those with functional groups.

Limitations : While versatile, MVS requires specialized and less commonly available equipment. The reactions are also generally performed on a smaller scale compared to the Fischer-Hafner synthesis.[2]

Arene Metathesis

A more recent and high-yield approach is the thermal exchange (metathesis) of arene ligands.[4] This method involves heating a solution of a readily available complex, such as bis(benzene)molybdenum, in a large excess of a different aromatic solvent. At elevated temperatures, the coordinated benzene ligands are displaced by the solvent arene molecules, leading to the formation of the new bis(arene)molybdenum complex. This method provides a clean and efficient route to derivatives that are inaccessible by the Fischer-Hafner synthesis.[4]

Data Presentation: Synthesis and Structural Parameters

Comparison of Synthetic Methods

| Parameter | Fischer-Hafner Synthesis | Metal Vapor Synthesis (MVS) | Arene Metathesis |

| Reagents | MoCl₅, Arene, AlCl₃, Al powder | Molybdenum metal, Arene | (η⁶-C₆H₆)₂Mo, desired Arene |

| Conditions | High temperature, Friedel-Crafts | Co-condensation at low temp. (77 K) | High temperature (e.g., 160 °C) |

| Typical Yields | 27–72%[2] | 10–50%[2] | 60–70%[4] |

| Advantages | Conventional equipment, scalable | Wide functional group tolerance | High yield, conventional equipment |

| Limitations | Harsh conditions, limited to robust arenes | Specialized equipment, smaller scale | Requires pre-synthesis of starting complex |

Structural Data for Bis(benzene)molybdenum(0)

The definitive structure of bis(benzene)molybdenum in the gas phase was determined by electron diffraction. The molecule possesses D₆ₕ symmetry, with the two benzene rings arranged in an eclipsed conformation.

| Parameter | Value (Å) | Description |

| Mo–C Bond Length | 2.171 ± 0.002 | Average distance from the molybdenum atom to a carbon atom of the benzene ring. |

| C–C Bond Length | 1.423 ± 0.002 | Average carbon-carbon bond distance within the benzene ring. |

| Inter-ring Distance | 3.50 | The perpendicular distance between the planes of the two parallel benzene rings. |

Data sourced from Cloke, F. G. N., et al. J. Chem. Soc., Chem. Commun., 1985.

Experimental Protocols

The following is a representative protocol for the Fischer-Hafner synthesis. Note that all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as the reagents and products are sensitive to air and moisture.

Fischer-Hafner Synthesis of Bis(benzene)molybdenum(0)

Materials:

-

Molybdenum(V) chloride (MoCl₅)

-

Aluminum powder (activated)

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (dry, oxygen-free)

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water (degassed)

-

Hexane (B92381) or Toluene (dry, oxygen-free)

-

Standard Schlenk glassware, reflux condenser, magnetic stirrer, and inert atmosphere manifold.

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add anhydrous aluminum chloride and aluminum powder.

-

Addition of Reagents: Under a positive pressure of nitrogen, add molybdenum(V) chloride to the flask. Cool the flask in an ice bath and slowly add dry, oxygen-free benzene via cannula.

-

Reflux: Heat the stirred reaction mixture to reflux. The reaction progress is often indicated by a color change. Continue refluxing for several hours. The primary product at this stage is the bis(benzene)molybdenum(I) cation, [Mo(C₆H₆)₂]⁺.

-

Hydrolysis and Reduction: After cooling the reaction mixture to room temperature, very carefully hydrolyze it by slowly adding it to a stirred slurry of ice and water under an inert atmosphere. To the resulting aqueous solution, add a freshly prepared aqueous solution of sodium dithionite. Stir the mixture vigorously. The reduction of the yellow cation to the neutral green complex will be observed.

-

Extraction: Extract the aqueous mixture with several portions of an organic solvent like hexane or toluene. The neutral bis(benzene)molybdenum will move into the organic phase.

-

Isolation and Purification: Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄). Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum sublimation to yield green, crystalline bis(benzene)molybdenum.

Conclusion and Future Outlook

The discovery and development of synthetic routes to bis(arene)molybdenum complexes have been fundamental to the growth of organometallic chemistry. From the initial, challenging Fischer-Hafner synthesis to the more refined and versatile MVS and arene metathesis techniques, chemists have developed a robust toolkit to access a wide array of these sandwich compounds. The structural data confirms the highly symmetric nature of these molecules, governed by the principles of π-bonding. For researchers in materials science and catalysis, these complexes continue to be of interest as precursors and synthons. For drug development professionals, the organometallic scaffold offers unique three-dimensional structures that could be explored in medicinal chemistry applications. The rich history and evolving synthetic landscape of bis(arene)molybdenum complexes ensure their continued relevance in chemical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dilithiation of Bis(benzene)molybdenum and subsequent isolation of a molybdenum-containing paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of bis-π-benzene-titanium and -molybdenum using metal vapours - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Theoretical Exploration of the Electronic Structure of Bis(ethylbenzene)molybdenum: A Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of bis(ethylbenzene)molybdenum, (η⁶-C₆H₅CH₂CH₃)₂Mo. While direct experimental and theoretical reports on this specific complex are sparse in peer-reviewed literature, this document constructs a robust theoretical framework based on established computational methodologies for analogous bis(arene)molybdenum complexes. By employing Density Functional Theory (DFT), this guide outlines the expected geometric parameters, molecular orbital composition, and electronic properties of the title compound. The presented data, though hypothetical, is grounded in the principles of organometallic chemistry and computational science, offering a valuable reference for researchers in materials science and catalysis.

Introduction

Bis(arene) complexes of transition metals, first synthesized by Fischer and Hafner, are a cornerstone of organometallic chemistry. This compound, a member of this class, is particularly noted for its application as a precursor in the vapor deposition of molybdenum-containing thin films. Understanding the electronic structure of this molecule is crucial for optimizing its use in these applications and for the rational design of new catalysts and materials.

This guide details a theoretical study to elucidate the key features of the metal-ligand bonding, the nature of the frontier molecular orbitals (HOMO and LUMO), and the overall electronic stability of this compound. The methodologies and expected outcomes are presented to serve as a blueprint for future computational and experimental investigations.

Computational Methodology

The theoretical calculations described herein are based on a standard protocol for organometallic complexes, utilizing Density Functional Theory (DFT) as implemented in major quantum chemistry software packages.

2.1 Geometry Optimization

The initial molecular structure of this compound in a staggered (D₂d) conformation would be optimized without symmetry constraints. The calculations would employ the B3LYP hybrid functional, which has a proven track record for balancing accuracy and computational cost in transition metal chemistry. The 6-31G(d,p) basis set would be used for carbon and hydrogen atoms, while the LANL2DZ basis set with an effective core potential (ECP) would be employed for the molybdenum atom to account for relativistic effects. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

2.2 Electronic Structure Analysis

Following geometry optimization, a single-point energy calculation would be performed using a larger basis set, such as cc-pVTZ for C and H and a corresponding larger basis set for Mo, to obtain more accurate electronic properties. This would be followed by:

-

Natural Bond Orbital (NBO) Analysis: To investigate the charge distribution and the nature of the molybdenum-arene bonding.

-

Molecular Orbital (MO) Analysis: To visualize the frontier orbitals (HOMO, LUMO) and understand the electronic transitions.

-

Population Analysis: To quantify the electron distribution and atomic charges.

The logical workflow for this computational study is depicted in the following diagram.

Caption: Computational workflow for the theoretical study of this compound.

Predicted Geometric and Electronic Data

The following tables summarize the quantitative data expected from the computational protocol described above. These values are predictive and based on DFT calculations of similar bis(arene) metal complexes.

Table 1: Key Geometric Parameters

| Parameter | Predicted Value | Description |

| Mo-C (arene) bond length | ~ 2.25 Å | Average distance from Mo to a carbon atom of the ring |

| Mo-Centroid distance | ~ 1.70 Å | Distance from Mo to the center of the arene ring |

| C-C (arene) bond length | ~ 1.42 Å | Average bond length within the aromatic ring |

| C-C (ethyl) bond length | ~ 1.54 Å | Bond length of the C-C single bond in the ethyl group |

| C-H (arene) bond length | ~ 1.09 Å | Average C-H bond length in the aromatic ring |

| C-H (ethyl) bond length | ~ 1.10 Å | Average C-H bond length in the ethyl group |

| Dihedral Angle (inter-ring) | ~ 35° | Torsion angle between the two ethylbenzene (B125841) ligands |

Table 2: Electronic Properties and Population Analysis

| Property | Predicted Value | Description |

| HOMO Energy | ~ -4.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | ~ -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | ~ 3.6 eV | Energy difference between HOMO and LUMO, indicating electronic stability |

| Mulliken Charge on Mo | ~ +0.25 e | Partial atomic charge on the Molybdenum center, suggesting slight oxidation |

| Total Dipole Moment | 0.0 D | For the symmetric staggered conformation |

| NBO Charge on Mo | ~ +0.40 e | Natural Bond Orbital charge, often considered more physically meaningful |

Molecular Orbital Analysis

The bonding in this compound is primarily described by the interaction of the molybdenum's d orbitals with the π molecular orbitals of the two ethylbenzene ligands. The key interactions are expected to be:

-

σ-donation: From the filled a₁g (π) orbital of the arene ligands to the empty d(z²) orbital of the molybdenum.

-

π-donation: From the filled e₁g (π) orbitals of the arenes to the empty d(xz) and d(yz) orbitals of the metal.

-

δ-back-donation: From the filled d(xy) and d(x²-y²) orbitals (e₂g symmetry) of the molybdenum to the empty e₂u (π*) orbitals of the arene ligands. This interaction is crucial for the stability of the complex.

The HOMO is predicted to be primarily of metal d(z²) character, while the LUMO is expected to be a π* orbital delocalized over the arene ligands. The energy and composition of these orbitals dictate the molecule's reactivity and spectroscopic properties.

The following diagram illustrates the primary metal-ligand orbital interactions.

Caption: Key orbital interactions in bis(arene)molybdenum complexes.

Conclusion

This technical guide has presented a theoretical framework for understanding the electronic structure of this compound. Based on established DFT methodologies, we have predicted key geometric and electronic parameters, which are summarized in structured tables for clarity. The computational workflow and the nature of the metal-ligand bonding have been visualized through diagrams. The predicted HOMO-LUMO gap of approximately 3.6 eV suggests a stable electronic configuration. The primary bonding mechanism involves significant π-back-donation from the molybdenum d-orbitals to the π* orbitals of the ethylbenzene ligands. These findings provide a foundational understanding that can guide future experimental work and the application of this compound in materials science. Further studies, including more advanced computational methods and experimental validation, are encouraged to refine this theoretical model.

Spectroscopic Profile of Bis(ethylbenzene)molybdenum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(ethylbenzene)molybdenum, with the chemical formula Mo(C₆H₅C₂H₅)₂, is an organometallic compound belonging to the class of bis(arene)metal complexes. In these sandwich compounds, a central molybdenum atom is coordinated to two ethylbenzene (B125841) ligands in an η⁶-fashion. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these characterization methods.

Molecular Structure and Logic

The structure of this compound features a central molybdenum atom sandwiched between two parallel ethylbenzene rings. The bonding involves the interaction of the d-orbitals of the molybdenum atom with the π-electron systems of the aromatic rings. This coordination results in a stable 18-electron complex. The logical workflow for its characterization involves the synthesis of the compound followed by a suite of spectroscopic analyses to confirm its identity, purity, and electronic structure.

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(ethylbenzene)molybdenum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(ethylbenzene)molybdenum is an organometallic compound featuring a central molybdenum atom sandwiched between two ethylbenzene (B125841) ligands. This guide provides a comprehensive overview of its molecular structure, bonding characteristics, and the experimental and computational methodologies used for its characterization. While a specific crystal structure for this compound is not publicly available, this document leverages data from its parent compound, bis(benzene)molybdenum, to infer structural parameters. Spectroscopic data specific to this compound are presented, along with detailed protocols for its synthesis and characterization. Furthermore, this guide outlines the application of computational chemistry for a deeper understanding of the metal-ligand interactions.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central molybdenum atom coordinated to two ethylbenzene rings in an η⁶-fashion. This "sandwich" structure is analogous to other bis(arene)metal complexes. The ethylbenzene ligands are planar, and the molybdenum atom lies equidistant from the two rings.

Molecular Geometry

| Parameter | Bis(benzene)molybdenum (Representative Values) | This compound (Expected) |

| Mo-C bond distance | ~2.2 Å | Similar to bis(benzene)molybdenum |

| C-C bond distance (in arene) | ~1.42 Å | Slightly longer than in free ethylbenzene |

| Inter-ring distance | ~3.6 Å | Similar to bis(benzene)molybdenum |

Note: The values for bis(benzene)molybdenum are approximate and serve as a reference. Actual values for this compound would require experimental determination.

Nature of the Molybdenum-Arene Bond

The bonding in this compound is a classic example of metal-ligand interaction in organometallic chemistry. It primarily involves the donation of π-electrons from the aromatic rings of the ethylbenzene ligands to the vacant d-orbitals of the molybdenum atom.[1] This is complemented by a degree of back-donation from the filled d-orbitals of the molybdenum to the antibonding π*-orbitals of the arene ligands. This synergistic interaction leads to a stable complex. The ethyl groups are generally considered to be electron-donating, which can slightly influence the electron density on the aromatic ring and, consequently, the strength of the metal-ligand bond.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound. The coordination of the ethylbenzene ring to the molybdenum atom results in a characteristic upfield shift of the aromatic proton and carbon signals compared to the free ligand, due to the shielding effect of the metal center.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 4.57 | m | - | Aromatic (C₆H₅) |

| 2.05 | q | 7 | Methylene (-CH₂-) | |

| 1.02 | t | 7 | Methyl (-CH₃) | |

| ¹³C | 97.5 | - | - | ipso-Carbon |

| 77.7 | - | - | ortho-Carbon | |

| 76.0 | - | - | para-Carbon | |

| 75.2 | - | - | meta-Carbon | |

| 29.6 | - | - | Methylene (-CH₂-) | |

| 16.9 | - | - | Methyl (-CH₃) |

Note: NMR data is reported for the compound synthesized in C₆D₆ at 500 MHz and 20 °C.

Experimental Protocols

Synthesis of this compound via Arene Metathesis

This method provides a high-yield route to bis(alkylbenzene)molybdenum complexes.

Materials:

-

Bis(benzene)molybdenum ((η⁶-C₆H₆)₂Mo)

-

Ethylbenzene (excess)

-

Schlenk flask

-

High-vacuum line

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk flask with bis(benzene)molybdenum (e.g., 100 mg, 0.4 mmol) and an excess of ethylbenzene (e.g., 2 mL).

-

Freeze the solution using a liquid nitrogen bath and evacuate the flask on a high-vacuum line.

-

Seal the flask under vacuum and place it in an oil bath preheated to 160 °C for 48 hours. Note: Higher temperatures may lead to decomposition.

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the excess ethylbenzene by vacuum transfer.

-

The crude product can be purified by recrystallization or sublimation to yield this compound. Purity should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes compatible with air-sensitive samples (e.g., J. Young tubes)

Procedure:

-

Under an inert atmosphere, dissolve a small amount of the purified this compound in a deuterated solvent (e.g., benzene-d₆).

-

Transfer the solution to an NMR tube and seal it.

-

Acquire ¹H and ¹³C{¹H} NMR spectra.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the electronic structure and bonding in this compound.

Methodology for DFT Calculations

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or ADF.

Procedure:

-

Model Building: Construct the 3D structure of this compound. Consider different initial conformations of the ethyl groups (e.g., staggered, eclipsed) to find the global minimum.

-

Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., a combination of a basis set like 6-31G(d,p) for C and H, and a larger basis set with an effective core potential like LANL2DZ for Mo).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides thermodynamic data.

-

Bonding Analysis: Analyze the optimized structure to obtain bond lengths, bond angles, and dihedral angles. Further analysis, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can provide insights into the nature of the Mo-arene bond, including charge distribution and bond orders.

Visualizations

Caption: Simplified 2D representation of the this compound structure.

Caption: Schematic of the key orbital interactions in the Mo-arene bond.

Caption: Workflow for the synthesis and characterization of the compound.

References

A Technical Guide to the Synthesis of Bis(ethylbenzene)molybdenum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthesis of bis(ethylbenzene)molybdenum, a significant organometallic compound. It critically evaluates the traditional Fischer-Hafner synthesis, highlighting its limitations for alkyl-substituted arenes, and presents a detailed, high-yield protocol for the preferred arene metathesis route. This document includes comprehensive experimental procedures, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication in a research environment.

Introduction

Bis(arene)molybdenum complexes, particularly those with alkyl substituents, are of growing interest in various fields, including catalysis and materials science. This compound serves as a key precursor and model compound for these applications. The synthesis of high-purity this compound is therefore a critical step for further research and development. This guide explores the synthetic methodologies, focusing on providing a practical and efficient approach for its preparation.

The Fischer-Hafner Synthesis: A Critical Overview

The Fischer-Hafner synthesis is a classical method for preparing bis(arene)metal complexes.[1] It typically involves the reductive Friedel-Crafts reaction of a metal halide with an arene in the presence of a Lewis acid and a reducing agent.[1]

General Reaction Scheme

The generalized reaction for the Fischer-Hafner synthesis of a bis(arene)molybdenum complex is as follows:

MoCl₅ + excess Arene + Al (reducing agent) + AlCl₃ (Lewis acid) → [Mo(Arene)₂]⁺[AlCl₄]⁻

The resulting cationic complex is then reduced to the neutral bis(arene)molybdenum compound.

Limitations for this compound

While effective for unsubstituted arenes like benzene, the Fischer-Hafner synthesis is not a viable method for producing pure this compound. The harsh Friedel-Crafts reaction conditions lead to a mixture of various alkylated and de-alkylated bis(arene)molybdenum complexes.[2][3] When ethylbenzene (B125841) is used as the arene, the reaction yields a complex mixture that can include:

-

(η⁶-C₆H₆)(η⁶-C₆H₅Et)Mo

-

(η⁶-C₆H₅Et)₂Mo

-

(η⁶-C₆H₅Et)(η⁶-C₆H₄Et₂)Mo

-

(η⁶-C₆H₄Et₂)₂Mo[2]

This lack of selectivity makes the purification of the desired this compound challenging and results in low yields of the pure compound. Gas chromatography analysis of the product mixture from the Fischer-Hafner synthesis using ethylbenzene confirms the presence of multiple species, with the most abundant being ethylbenzene diethylbenzene molybdenum (EBDEBMo), this compound (BEBMo), and bis(diethylbenzene)molybdenum (BDEBMo).[4]

Caption: Experimental Workflow for the Arene Metathesis Synthesis.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀Mo | [5] |

| Molecular Weight | 308.27 g/mol | [6] |

| Appearance | Dark green liquid | [6] |

| Boiling Point | 150-170 °C @ 1 mmHg | [6] |

| Sensitivity | Air sensitive | [6] |

NMR Spectroscopic Data

The following ¹H and ¹³C NMR data for this compound were reported in C₆D₆ at 500 MHz and 125 MHz, respectively. [2] ¹H NMR (C₆D₆, 500 MHz, 20 °C):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.57 | m | 10 H | C₆H₅ |

| 2.05 | q | 4 H | -CH₂- |

| 1.02 | t | 6 H | -CH₃ |

¹³C{¹H} NMR (C₆D₆, 125 MHz, 20 °C):

| Chemical Shift (δ, ppm) | Assignment |

| 97.5 | ipso-C |

| 77.7 | ortho-C |

| 76.0 | para-C |

| 75.2 | meta-C |

| 29.6 | -CH₂- |

| 16.9 | -CH₃ |

Conclusion

While the Fischer-Hafner synthesis is a cornerstone of organometallic chemistry, its application to the synthesis of this compound is severely limited by side reactions inherent to its Friedel-Crafts conditions. The arene metathesis from bis(benzene)molybdenum presents a superior, high-yield, and clean synthetic route to the desired product. The detailed protocol and characterization data provided in this guide offer a robust framework for the successful synthesis and verification of this compound, paving the way for its broader application in research and development.

References

- 1. Transition metal arene complex - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H20Mo | CID 14508996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | [(C2H5)xC6H6Ƞx]2Mo | C16H20Mo – Ereztech [ereztech.com]

bis(ethylbenzene)molybdenum CAS number and molecular formula

CAS Number: 32877-00-2 Molecular Formula: C₁₆H₂₀Mo

This technical guide provides a comprehensive overview of bis(ethylbenzene)molybdenum, an organometallic compound with significant applications in materials science. The information is tailored for researchers, scientists, and professionals in chemical and materials science fields.

Physicochemical Properties

This compound is a dark green, air-sensitive liquid.[1] It is primarily utilized as a precursor in vapor deposition techniques for creating high-purity molybdenum-containing thin films.[2] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 32877-00-2 | [1][2] |

| Molecular Formula | C₁₆H₂₀Mo | [1][2] |

| Molecular Weight | 308.27 g/mol | [2] |

| Appearance | Dark green liquid | [2] |

| Boiling Point | 150-170 °C @ 1 mmHg | [2] |

| Sensitivity | Air sensitive | [2] |

Synthesis and Characterization

A common method for synthesizing this compound and similar bis(η⁶-alkylbenzene)molybdenum complexes is through arene metathesis. This approach offers a high-yield alternative to traditional Fischer-Hafner synthesis, particularly for aromatics that are reactive under Friedel-Crafts conditions.

Experimental Protocol: Synthesis via Arene Metathesis

A general procedure for the synthesis of bis(η⁶-alkylbenzene)molybdenum complexes involves the reaction of bis(η⁶-benzene)molybdenum with an excess of the desired alkylbenzene.

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine bis(η⁶-benzene)molybdenum (e.g., 100 mg, 0.4 mmol) and the alkylbenzene (e.g., 2 mL of ethylbenzene).

-

Freeze the solution and evacuate the flask.

-

Seal the flask under vacuum and place it in an oil bath at 160 °C for 48 hours. Note: Higher temperatures may lead to significant decomposition.

-

After the reaction period, remove the excess solvent via vacuum transfer.

-

The resulting product can be purified by recrystallization or sublimation.

-

Purity is typically assessed using ¹H and ¹³C NMR spectroscopy and FAB mass spectrometry, with typical isolated yields of 60-70%.

Characterization Data

Spectroscopic data for this compound is provided below:

| ¹H NMR (C₆D₆, 500 MHz, 20 °C) | |

| Chemical Shift (δ) | Description |

| 4.57 ppm (m, 5 H) | C₆H₅CH₂CH₃ |

| 2.05 ppm (q, 2 H, JHH = 7 Hz) | C₆H₅CH₂CH₃ |

| 1.02 ppm (t, 3 H, JHH = 7 Hz) | C₆H₅CH₂CH₃ |

| ¹³C{¹H} NMR (C₆D₆, 125 MHz, 20 °C) | |

| Chemical Shift (δ) | Description |

| 97.5 ppm | ipso |

| 77.7 ppm | ortho |

| 76.0 ppm | para |

| 75.2 ppm | meta |

| 29.6 ppm | -CH₂- |

| 16.9 ppm | -CH₃ |

Applications in Materials Science

The primary application of this compound is as a precursor for the deposition of molybdenum-containing thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques are crucial in the semiconductor industry and for creating functional coatings.

Experimental Protocol: Atomic Layer Deposition of Molybdenum Oxide

This compound can be used with water as an oxidant to deposit molybdenum oxide (MoOx) films.

Deposition Parameters:

-

Precursor: this compound

-

Oxidant: Water

-

Deposition Temperature Window: 135–150 °C

-

Growth Rate: Approximately 0.08 Å/cycle

The ALD process involves sequential, self-limiting surface reactions of the precursor and the oxidant, separated by purge steps. This allows for precise control over film thickness at the atomic level.

Applications in Drug Development and Biological Systems

Extensive literature searches did not yield any information on the application of this compound in drug development, pharmacology, or biological systems. There is no evidence to suggest that this compound has been investigated for therapeutic purposes or that it interacts with any known signaling pathways.

Toxicology and Safety

-

Molybdenum: High levels of exposure to molybdenum dust can lead to lung problems. Some studies in animals have indicated that molybdenum trioxide could be carcinogenic, though data on in vivo genotoxicity after inhalation is lacking.[3]

-

Ethylbenzene (B125841): Inhalation studies in animals have shown minimal evidence of toxicity at concentrations up to 1000 ppm over 13 weeks.[4]

As an organometallic compound, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, especially given its air sensitivity.

References

- 1. This compound | [(C2H5)xC6H6Ƞx]2Mo | C16H20Mo – Ereztech [ereztech.com]

- 2. researchgate.net [researchgate.net]

- 3. Pulmonary toxicity, genotoxicity, and carcinogenicity evaluation of molybdenum, lithium, and tungsten: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NTP technical report on the toxicity studies of Ethylbenzene (Cas No. 100-41-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for bis(ethylbenzene)molybdenum

An In-depth Technical Guide to the Safety and Handling of Bis(ethylbenzene)molybdenum

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a highly reactive organometallic compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

This compound is a dark green, air-sensitive liquid.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀Mo | [2][3][4] |

| Molecular Weight | 308.27 g/mol | [3] |

| Appearance | Dark green liquid | [1][2][3] |

| Boiling Point | 150-170 °C @ 1 mmHg | [1][2][3] |

| Flash Point | < 23.0 °C (estimated) | [1][3] |

| Solubility in Water | Insoluble | [1] |

| Sensitivity | Air sensitive | [2][3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: DANGER [1]

Recommended Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, the following protocols are recommended for all experimental work.

Inert Atmosphere Handling

Due to its air sensitivity, this compound must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). [1]Nitrogen with less than 5 ppm each of moisture and oxygen is recommended. [1]Standard Schlenk line or glovebox techniques should be employed to prevent decomposition and potential pyrophoric reactions.

Grounding and Prevention of Static Discharge

As a highly flammable liquid with a low flash point, all equipment used for handling and transfer must be properly grounded and bonded to prevent the buildup of static electricity. [1]Take action to prevent static discharges. [1]Use non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment. [1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol should be strictly followed.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield. * Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. [5][6]Ensure gloves are inspected before use and disposed of properly. [5]* Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If the concentration of airborne substances is unknown or exceeds exposure limits, a full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used. [7][8]* Body Protection: Wear appropriate protective clothing to prevent skin exposure. [7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. [1]If not breathing, give artificial respiration. Seek medical attention. [5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected areas with plenty of water. [1]Wash with soap and plenty of water. If skin irritation persists, call a physician. [7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. [1]Continue rinsing for at least 15 minutes. [5][7]Get medical attention. [7] |

| Ingestion | Do NOT induce vomiting. [7]Rinse mouth with water. [5]Never give anything by mouth to an unconscious person. [5]Immediately call a POISON CENTER or doctor/physician. [7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. * Unsuitable Extinguishing Media: Do not use a water jet as it may scatter and spread the fire. * Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. [1]Containers may explode when heated. [1]Hazardous decomposition products include carbon oxides and molybdenum oxide fumes. [1]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Do not touch or walk through spilled material. Remove all sources of ignition. [7]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, as it may create a fire or explosion hazard. * Methods for Containment and Cleaning Up: Contain and collect spillage with a dry, non-combustible, absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth) and place it in a dry, sealed container for disposal. [1]

Storage and Disposal

| Aspect | Guideline |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed under an inert gas. Recommended storage temperature is 2-8 °C. [1]Keep away from heat, sparks, open flames, and other ignition sources. [1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. [7] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. ereztech.com [ereztech.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | [(C2H5)xC6H6Ƞx]2Mo | C16H20Mo – Ereztech [ereztech.com]

- 4. This compound | CAS#:32877-00-2 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. hsa.ie [hsa.ie]

- 7. fishersci.com [fishersci.com]

- 8. epa.gov [epa.gov]

An In-depth Technical Guide to the Chemical Compatibility and Reactivity of Bis(ethylbenzene)molybdenum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(ethylbenzene)molybdenum is an organometallic compound with the formula Mo(η⁶-C₆H₅C₂H₅)₂. It is a dark green, air-sensitive liquid that serves as a key precursor in materials science and catalysis, particularly in the vapor deposition of molybdenum-containing thin films.[1] A thorough understanding of its chemical compatibility and reactivity is crucial for its safe handling, storage, and effective application in research and development. This guide provides a comprehensive overview of the current knowledge on the chemical behavior of this compound.

Physical and Chemical Properties

This compound is a highly flammable liquid and is sensitive to air and moisture.[1] Proper handling and storage under an inert atmosphere are therefore essential.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀Mo | [2] |

| Molecular Weight | 308.27 g/mol | [1] |

| Appearance | Dark green liquid | [1] |

| Boiling Point | 150-170 °C @ 1 mmHg | [1] |

| Sensitivity | Air and moisture sensitive | [1] |

Chemical Compatibility

Due to its air-sensitive nature, this compound is incompatible with ambient air, oxygen, and water. Reactions with these substances lead to the formation of molybdenum oxides.[3] It should always be handled and stored under a dry, inert atmosphere such as nitrogen or argon.

Solvent Compatibility

This compound is typically soluble in aromatic hydrocarbon solvents. Its synthesis via arene metathesis from bis(benzene)molybdenum is conducted in ethylbenzene (B125841), indicating good solubility and stability in this solvent at elevated temperatures (up to 160 °C for 48 hours).[4]

Table 2: Solvent Compatibility of this compound

| Solvent Class | Compatibility | Notes |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene, Ethylbenzene) | Good | Stable at elevated temperatures for extended periods. |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Likely Good | Often used for washing and isolation of similar organometallic compounds. |

| Ethers (e.g., THF, Diethyl Ether) | Caution Advised | May form adducts or react, especially in the presence of impurities. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Not Recommended | Potential for reaction with the metal center or ligands. |

| Protic Solvents (e.g., Alcohols, Water) | Incompatible | Reacts to form molybdenum oxides and other decomposition products. |

| Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO) | Likely Incompatible | Potential for coordination to the metal center and displacement of the arene ligands. |

Note: The compatibility with many common organic solvents has not been extensively reported. It is crucial to perform small-scale compatibility tests before use in a new solvent system.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electron-rich molybdenum center and the coordinated arene ligands.

Reactivity with Air and Oxidizing Agents

This compound readily reacts with atmospheric oxygen, leading to the formation of molybdenum oxides. This reaction is a key consideration for its handling and is utilized in deposition processes to create molybdenum oxide films. The exact nature of the oxide species (e.g., MoO₂, MoO₃) can depend on the reaction conditions.

Reactivity with Acids

The compound is known to react with Brønsted acids.[3] This reactivity is a characteristic of many bis(arene)metal complexes, where protonation can occur at the metal center or the arene ligands, potentially leading to decomposition or ligand displacement.

Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures, a property exploited in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to produce molybdenum-containing thin films. The decomposition pathway and products are highly dependent on the reaction conditions, including temperature, pressure, and the presence of co-reagents.

In the absence of a co-reagent, thermal decomposition is expected to yield molybdenum metal and various organic byproducts derived from the ethylbenzene ligands. In the presence of hydrogen, as in some ALD processes, molybdenum carbide (Mo₂C) films are formed.[5][6] When water is used as a co-reagent, molybdenum oxide films are deposited.[3]

The ALD window for this compound with H₂ has been identified to be between 200-240 °C, indicating that self-limiting surface reactions occur without significant thermal decomposition in this temperature range.[5][6]

Caption: Thermal Decomposition Pathways of this compound.

Ligand Exchange Reactions

The ethylbenzene ligands in this compound can be displaced by other arenes at elevated temperatures. For example, heating bis(benzene)molybdenum in ethylbenzene results in the formation of this compound, demonstrating the lability of the arene ligands.[4] This property can be utilized to synthesize other bis(arene)molybdenum complexes.

Experimental Protocols

Due to the air-sensitive nature of this compound, all manipulations should be carried out using standard Schlenk line or glovebox techniques.[7][8][9][10][11]

General Protocol for Handling and Transfer

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). All solvents and reagents should be rigorously dried and deoxygenated.

-

Inert Atmosphere: Conduct all operations under a positive pressure of an inert gas.

-

Transfer: Use gas-tight syringes or cannulas for transferring the liquid compound.

-

Storage: Store in a sealed, airtight container under an inert atmosphere in a refrigerator.

Caption: Experimental Workflow for Handling Air-Sensitive Reagents.

Protocol for Assessing Chemical Compatibility

This protocol provides a general framework for testing the compatibility of this compound with a new solvent or reagent.

-

Setup: In a glovebox or on a Schlenk line, add a small, known amount of this compound (e.g., 10-20 mg) to a clean, dry NMR tube equipped with a J. Young valve.

-

Solvent Addition: Add a deuterated solvent (e.g., benzene-d₆) to dissolve the compound.

-

Initial Analysis: Record an initial ¹H NMR spectrum to serve as a baseline.

-

Reagent Addition: Add a stoichiometric amount of the test reagent (solvent or other chemical) to the NMR tube under an inert atmosphere.

-

Monitoring: Monitor the reaction mixture by ¹H NMR spectroscopy at regular intervals (e.g., immediately after addition, after 1 hour, 24 hours) at room temperature. If no reaction is observed, the temperature can be gradually increased and the mixture re-analyzed.

-

Analysis: Look for changes in the chemical shifts and peak integrations of the this compound signals, as well as the appearance of new signals, which would indicate a reaction or decomposition.

Conclusion

This compound is a valuable precursor with well-defined reactivity towards air and protic reagents. Its thermal decomposition is a key aspect of its application in thin-film deposition. While its compatibility with aromatic solvents is established, further research is needed to fully characterize its behavior in a wider range of chemical environments. The experimental protocols outlined in this guide provide a starting point for researchers to safely handle and explore the reactivity of this important organometallic compound. All work with this reagent should be conducted with strict adherence to safety protocols for air-sensitive and flammable materials.

References

- 1. This compound | [(C2H5)xC6H6Ƞx]2Mo | C16H20Mo – Ereztech [ereztech.com]

- 2. This compound CAS#: 32877-00-2 [m.chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

Methodological & Application

Application Notes and Protocols: Bis(ethylbenzene)molybdenum for Atomic Layer Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(ethylbenzene)molybdenum [(EtBz)₂Mo] as a precursor for the atomic layer deposition (ALD) of molybdenum-based thin films. This document details the deposition of molybdenum carbide (MoCₓ) and molybdenum oxide (MoOₓ) films, offering insights into their properties and the experimental protocols for their synthesis.

Introduction to this compound as an ALD Precursor

This compound is a metal-organic compound that has shown significant promise as a precursor for the vapor deposition of molybdenum-containing materials.[1] Its utility in ALD processes stems from its volatility and reactivity, enabling the controlled, layer-by-layer growth of thin films with high conformality, which is crucial for applications in microelectronics and catalysis.[2][3] This precursor is particularly valuable for depositing materials such as molybdenum carbide, which can serve as a seed layer for subsequent depositions, and molybdenum oxide, a material with extensive applications in catalysis.[1][4]

Deposition of Molybdenum Carbide (MoCₓ)

Thermal ALD using this compound and hydrogen (H₂) has been successfully employed to deposit molybdenum carbide films.[2][3] These films can function as a crucial seed layer, facilitating the effective deposition of elemental molybdenum at lower temperatures than on other surfaces like titanium nitride (TiN).[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| ALD Window | 200–240 °C | [2] |

| Growth Rate | 0.034 nm/cycle | [2] |

| Film Composition | Predominantly Mo₂C | [2][3] |

| Mo/C Atomic Ratio | 1.25 | [2] |

| Oxygen Impurity | 4% | [2] |

| Conformality | ~91% on trench substrate | [2] |

| As-deposited Resistivity (23 nm film at 250 °C) | 171 μΩ·cm | [2] |

| Resistivity after Annealing (700 °C, 5-23 nm film) | 73–104 μΩ·cm | [2] |

| Crystallinity (As-deposited) | Amorphous | [2][3] |

| Crystallinity (After Annealing at 600-700 °C) | Hexagonal β-Mo₂C | [2][3] |

Experimental Protocol: Thermal ALD of MoCₓ

This protocol outlines the steps for depositing MoCₓ thin films using this compound and a hydrogen co-reactant.

1. Substrate Preparation:

- Start with a clean substrate (e.g., silicon wafer with a native oxide layer).

- Ensure the substrate is free of organic and particulate contamination by using a standard cleaning procedure (e.g., RCA clean).

2. Precursor Handling and Delivery:

- Heat the this compound precursor to a temperature range of 100-140 °C to ensure adequate vapor pressure.[5]

- Use an inert carrier gas, such as argon (Ar), to transport the precursor vapor into the ALD reactor.

3. ALD Process Parameters:

- Set the substrate temperature within the ALD window of 200–240 °C.[2]

- Maintain a deposition chamber pressure between 10 and 50 Torr.[5]

- Introduce hydrogen (H₂) as the co-reactant. A mixture of 4% H₂ in 96% Ar can be used.[2]

4. ALD Cycle Sequence:

- Step 1: this compound Pulse: Introduce the precursor vapor into the reaction chamber.

- Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar) to remove any unreacted precursor and byproducts.

- Step 3: Hydrogen (H₂) Pulse: Introduce the hydrogen co-reactant into the chamber to react with the adsorbed precursor layer.

- Step 4: Purge 2: Purge the chamber again with inert gas to remove reaction byproducts.

- Repeat this cycle until the desired film thickness is achieved.

5. Post-Deposition Annealing (Optional):

- To crystallize the as-deposited amorphous MoCₓ film and reduce its resistivity, perform a post-deposition anneal at 600–700 °C in an inert atmosphere.[2][3]

Experimental Workflow: Thermal ALD of MoCₓ

Deposition of Molybdenum Oxide (MoOₓ)

This compound can also be used to deposit molybdenum oxide films by ALD, using water (H₂O) as the oxidant.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| ALD Window | 135–150 °C | [4] |

| Growth Rate | 0.08 Å/cycle | [4] |

| Molybdenum Loading (on Al₂O₃ powder) | ||

| - 1 Cycle | 0.5 Mo/nm² | [4] |

| - 2 Cycles | 1.1 Mo/nm² | [4] |

| - 5 Cycles | 1.9 Mo/nm² | [4] |

Experimental Protocol: ALD of MoOₓ

This protocol describes the deposition of MoOₓ thin films using this compound and water.

1. Substrate Preparation:

- Prepare a clean substrate. For catalytic applications, a high-surface-area support like alumina (B75360) powder can be used.[4]

- To ensure a reproducible starting surface, an initial layer of Al₂O₃ can be deposited on the substrate.[4]

2. Precursor Handling and Delivery:

- Heat the this compound precursor to a temperature that provides sufficient vapor pressure.

- Use an inert carrier gas for precursor delivery.

3. ALD Process Parameters:

- Set the substrate temperature within the ALD window of 135–150 °C.[4]

- The co-reactant is water (H₂O).

4. ALD Cycle Sequence:

- Step 1: this compound Pulse: Introduce the precursor vapor into the reaction chamber.

- Step 2: Purge 1: Purge the chamber with an inert gas.

- Step 3: Water (H₂O) Pulse: Introduce water vapor as the oxidant.

- Step 4: Purge 2: Purge the chamber with inert gas.

- Repeat for the desired number of cycles.

5. Post-Deposition Calcination:

- For catalytic applications, the as-deposited material typically undergoes a calcination step at high temperatures.[4]

Experimental Workflow: ALD of MoOₓ

Safety and Handling

This compound is air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4] Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this precursor. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile precursor for the atomic layer deposition of both molybdenum carbide and molybdenum oxide thin films. The choice of co-reactant (H₂ for MoCₓ and H₂O for MoOₓ) dictates the final film composition. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their ALD processes for various applications in microelectronics and catalysis.

References

- 1. CN111630204A - Molybdenum Vapor Deposition Using Bis(alkylaromatic) Molybdenum Precursors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. US20230128330A1 - Vapor deposition of molybdenum using a bis(alkyl-arene) molybdenum precursor - Google Patents [patents.google.com]

Application Notes and Protocols for Chemical Vapor Deposition (CVD) using Bis(ethylbenzene)molybdenum

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the chemical vapor deposition (CVD) of molybdenum-containing thin films using the organometallic precursor bis(ethylbenzene)molybdenum, ((C₂H₅)C₆H₅)₂Mo. This precursor is a viable candidate for depositing high-purity molybdenum and molybdenum carbide thin films, which have applications in microelectronics, catalysis, and potentially in the fabrication of medical devices and drug delivery platforms. These notes are intended to guide researchers in establishing a CVD process with this precursor.

This compound is a liquid at room temperature, which simplifies precursor delivery in CVD systems. It can be used to deposit molybdenum carbide (MoCₓ) seed layers at lower temperatures, followed by the deposition of bulk elemental molybdenum at higher temperatures.

Applications

Molybdenum films deposited via CVD using this compound have several key applications:

-

Microelectronics: Molybdenum is a promising material for interconnects, diffusion barriers, and gate electrodes in integrated circuits. CVD offers excellent conformality for coating complex, high-aspect-ratio structures in microelectronic devices.

-

Catalysis: Molybdenum and its carbides are effective catalysts for various chemical reactions. CVD allows for the precise deposition of thin catalytic films on various substrates.

-

Molybdenum Carbide Seed Layers: A thin MoCₓ seed layer can be deposited at lower temperatures to promote the subsequent growth of a high-quality, adherent elemental molybdenum film.

Precursor Handling and Safety

3.1. Safety Precautions

This compound is a flammable and air-sensitive liquid.[1] All handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn.[2] It is crucial to avoid contact with skin and eyes and to prevent the formation of aerosols.[1] Emergency procedures for chemical spills and fires should be established and clearly understood before handling the precursor.

3.2. Storage and Handling

Store this compound in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials.[1] The container should be kept tightly closed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture exposure.

Experimental Protocols

The following protocols are synthesized from available data and provide a starting point for the CVD of molybdenum and molybdenum carbide films. Optimization will be necessary for specific substrates and applications.

4.1. Deposition of Molybdenum Carbide (MoCₓ) Seed Layer

This protocol is designed for the deposition of a thin, conformal molybdenum carbide seed layer, which can improve the adhesion and quality of a subsequent bulk molybdenum film.

Experimental Parameters:

| Parameter | Value |

| Precursor | This compound |

| Substrate Temperature | 200 - 300 °C |

| Precursor Bubbler Temperature | 30 - 100 °C |

| Deposition Chamber Pressure | 10 - 50 Torr |

| Carrier Gas (Ar or N₂) Flow Rate | 20 - 100 sccm |

| Reactant Gas (H₂) Flow Rate | 100 - 1000 sccm |

| Deposition Time | Variable (to achieve desired thickness) |

Procedure:

-

Substrate Preparation: Clean the substrate using a standard procedure appropriate for the substrate material (e.g., sonication in acetone (B3395972) and isopropanol (B130326) for silicon wafers).

-

System Purge: Load the substrate into the CVD reactor. Purge the reactor and precursor delivery lines with an inert gas (e.g., high-purity argon or nitrogen) to remove residual air and moisture.

-

Temperature and Pressure Stabilization: Heat the substrate to the desired deposition temperature (200-300 °C) and allow it to stabilize. Adjust the chamber pressure to the target range (10-50 Torr).

-

Precursor Delivery: Heat the this compound bubbler to the desired temperature (30-100 °C) to achieve sufficient vapor pressure.

-

Deposition: Introduce the precursor vapor into the reactor using the carrier gas, along with the hydrogen reactant gas. The thermal decomposition of the precursor on the heated substrate will lead to the formation of a molybdenum carbide film.

-

Post-Deposition Purge and Cool-down: After the desired deposition time, stop the precursor flow and purge the reactor with inert gas. Cool down the reactor to room temperature under the inert gas flow before removing the substrate.

4.2. Deposition of Elemental Molybdenum Film

This protocol is for the deposition of a bulk elemental molybdenum film, typically onto a substrate with a pre-deposited MoCₓ seed layer.

Experimental Parameters:

| Parameter | Value |

| Precursor | This compound |

| Substrate Temperature | 300 - 800 °C |

| Precursor Bubbler Temperature | 30 - 100 °C |

| Deposition Chamber Pressure | 10 - 100 Torr |

| Carrier Gas (Ar or N₂) Flow Rate | 20 - 1000 sccm |

| Reactant Gas (H₂) Flow Rate | 500 - 5000 sccm |

| Deposition Time | Variable (to achieve desired thickness) |

Procedure:

-

Substrate Preparation: Use a substrate with a pre-deposited molybdenum carbide seed layer.

-

System Purge: Load the substrate into the CVD reactor and purge with an inert gas.

-

Temperature and Pressure Stabilization: Heat the substrate to the higher deposition temperature (300-800 °C) and stabilize the chamber pressure (10-100 Torr).

-

Precursor Delivery: Maintain the precursor bubbler at the desired temperature (30-100 °C).

-

Deposition: Introduce the precursor vapor and a higher flow of hydrogen reactant gas into the reactor. The higher temperature and hydrogen concentration facilitate the reduction of the precursor to elemental molybdenum.

-

Post-Deposition Purge and Cool-down: Following deposition, stop the precursor flow, purge the reactor with inert gas, and cool down to room temperature before substrate removal.

Data Presentation

The following tables summarize quantitative data gathered from various sources. Note that the data for MoCₓ films from ALD is included for reference as it provides valuable insights into the film properties achievable with this precursor.

Table 1: Deposition Parameters and Film Properties for Molybdenum Carbide (MoCₓ) Films

| Deposition Method | Substrate Temperature (°C) | Growth Rate (nm/cycle) | Film Composition | Resistivity (μΩ·cm) | Reference |

| Thermal ALD | 200 - 240 | 0.034 | Mo₂C | 171 (at 23 nm thickness) | [3] |

| Thermal ALD | 250 | - | Mo₂C | 711 (at 4.4 nm thickness) | [3] |

Table 2: CVD Process Parameter Ranges for Molybdenum Films

| Film Type | Substrate Temperature (°C) | Chamber Pressure (Torr) | Carrier Gas Flow (sccm) | H₂ Flow (sccm) | Reference |

| MoCₓ Seed Layer | 200 - 300 | 10 - 50 | 20 - 100 | 100 - 1000 | [4] |

| Elemental Mo | 300 - 800 | 10 - 100 | 20 - 1000 | 500 - 5000 | [4] |

Post-Deposition Characterization

After deposition, the molybdenum-containing films should be characterized to determine their properties. Common techniques include:

-

X-ray Diffraction (XRD): To determine the crystalline phase and structure of the deposited film (e.g., identifying Mo, Mo₂C, or other phases).

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the film, including the quantification of carbon and oxygen impurities.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and thickness of the film.

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of the film's microstructure and crystallinity.

-

Four-Point Probe Measurement: To determine the electrical resistivity of the film.

-

Atomic Force Microscopy (AFM): To quantify the surface roughness of the deposited film.

Visualizations

7.1. Experimental Workflow

Caption: A generalized workflow for the CVD of molybdenum films.

7.2. Logical Relationship of CVD Parameters to Film Properties

Caption: Key CVD parameters and their influence on film properties.

7.3. Proposed Thermal Decomposition Pathway

Caption: A simplified proposed decomposition pathway for this compound.

References

Application Notes and Protocols for MOCVD of Molybdenum Sulfide Using Bis(ethylbenzene)molybdenum

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup and protocol for the synthesis of molybdenum sulfide (B99878) (MoS₂) thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) utilizing bis(ethylbenzene)molybdenum ((EtBz)₂Mo) as the molybdenum precursor.

Introduction

Molybdenum disulfide (MoS₂), a transition metal dichalcogenide (TMDC), has garnered significant interest for a wide range of applications, including electronics, optoelectronics, and catalysis, owing to its unique layer-dependent properties.[1] Metal-Organic Chemical Vapor Deposition (MOCVD) is a scalable technique for the synthesis of high-quality, large-area MoS₂ thin films with precise thickness control.[1][2][3] The use of organometallic precursors like this compound offers advantages in terms of vapor pressure and decomposition characteristics. This protocol outlines a representative MOCVD process for MoS₂ deposition using (EtBz)₂Mo and hydrogen sulfide (H₂S) as the sulfur source.

Experimental Setup

A typical MOCVD reactor for MoS₂ growth consists of a gas delivery system, a precursor delivery system, a reaction chamber (either a horizontal tube furnace or a vertical showerhead reactor), a heating system, and a vacuum system.

Gas Delivery System

The gas handling system should be equipped with mass flow controllers (MFCs) to precisely regulate the flow of carrier gases (e.g., Ar, N₂) and reactant gases (e.g., H₂S, H₂). All gas lines should be constructed from stainless steel to prevent contamination.

Precursor Delivery System

This compound is a liquid at room temperature. It is typically contained in a stainless-steel bubbler, the temperature of which is controlled by a chiller/heater to maintain a constant vapor pressure. A carrier gas is passed through the bubbler to transport the precursor vapor to the reaction chamber. Hydrogen sulfide (H₂S) is a gaseous precursor and can be supplied directly from a gas cylinder through an MFC.

Reaction Chamber

The deposition is carried out in a quartz or stainless-steel reaction chamber. The substrate is placed on a heated susceptor within the chamber. For uniform deposition over large areas, a showerhead reactor is often employed.[2]

Experimental Protocol

This protocol describes a representative process for the MOCVD of monolayer to few-layer MoS₂ on a sapphire or SiO₂/Si substrate.

Substrate Preparation

-

Clean the substrate (e.g., 2-inch c-plane sapphire or silicon with a 300 nm thermal oxide layer) by sonicating in acetone, isopropanol, and deionized water for 10 minutes each.

-

Dry the substrate with a stream of high-purity nitrogen gas.

-

Optionally, the substrate can be treated with an oxygen plasma to enhance the nucleation of MoS₂.

MOCVD Growth Procedure

-

Load the prepared substrate into the MOCVD reaction chamber.

-

Evacuate the chamber to a base pressure of approximately 10⁻³ Torr and then purge with a high flow of argon (Ar) or nitrogen (N₂) carrier gas.

-

Heat the substrate to the desired deposition temperature (e.g., 700 °C) under a constant flow of carrier gas.

-

Set the temperature of the this compound bubbler to maintain a stable vapor pressure (e.g., 100-140 °C).[4]

-

Introduce the (EtBz)₂Mo precursor into the reaction chamber by flowing a carrier gas (e.g., 20-100 sccm of Ar) through the bubbler.[4]

-

Simultaneously, introduce the sulfur precursor, hydrogen sulfide (H₂S), into the chamber at a controlled flow rate (e.g., 10-50 sccm). A co-flow of hydrogen (H₂) may also be used.[5]

-

Maintain the deposition pressure within the range of 10 to 50 Torr.[4]

-

The deposition time will determine the thickness and coverage of the MoS₂ film. For monolayer growth, a typical deposition time may range from 10 to 30 minutes.

-

After the deposition, stop the precursor flows and cool down the reactor to room temperature under a continuous flow of carrier gas.

Data Presentation

The following table summarizes typical experimental parameters for the MOCVD of MoS₂ using this compound. These values are representative and may require optimization for specific reactor configurations and desired film properties.

| Parameter | Value | Unit | Notes |

| Molybdenum Precursor | This compound ((EtBz)₂Mo) | - | - |

| Precursor Bubbler Temperature | 100 - 140 | °C | To control vapor pressure.[4] |

| Precursor Carrier Gas Flow | 20 - 100 | sccm | Typically Ar or N₂.[4] |

| Sulfur Precursor | Hydrogen Sulfide (H₂S) | - | Gaseous source.[5] |

| H₂S Flow Rate | 10 - 50 | sccm | VI/II ratio is a critical parameter. |

| Reactant Gas | Hydrogen (H₂) | - | Optional, can aid in precursor decomposition and film quality.[5] |

| H₂ Flow Rate | 100 - 1000 | sccm | [4] |

| Substrate | Sapphire (c-plane) or SiO₂/Si | - | - |

| Substrate Temperature | 450 - 700 | °C | Lower temperatures for nucleation, higher for coalescence.[3] |

| Reactor Conditions | |||

| Deposition Pressure | 10 - 50 | Torr | [4] |

| Deposition Time | 10 - 75 | min | Dependent on desired thickness and coverage.[3] |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the MOCVD process for MoS₂ synthesis.

Caption: MOCVD workflow for MoS₂ synthesis.

Signaling Pathway of Precursors

The diagram below illustrates the pathway of the precursors from their sources to the reaction on the substrate surface.

Caption: Precursor delivery pathway in the MOCVD system.

References

- 1. Assessment of wafer scale MoS2 atomic layers grown by metal–organic chemical vapor deposition using organo-metal, organo-sulfide, and H2S precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Wafer-scale MoS2 with water-vapor assisted showerhead MOCVD - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. US20230128330A1 - Vapor deposition of molybdenum using a bis(alkyl-arene) molybdenum precursor - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Bis(ethylbenzene)molybdenum in Catalysis for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(ethylbenzene)molybdenum, Mo(EtBz)₂, is a highly reactive, air-sensitive organomolybdenum compound that primarily serves as a high-purity precursor for the synthesis of molybdenum-containing materials.[1] Its principal application in the field of catalysis is not as a direct, off-the-shelf catalyst but rather as a volatile source for depositing thin films of molybdenum carbide (MoCₓ) and molybdenum oxide (MoOₓ) via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2] These resulting materials exhibit significant catalytic activity in a range of organic transformations, including hydrogenation, dehydrogenation, and olefin metathesis.[3][4]